molecular formula C20H15ClN2O3S2 B3016350 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 392249-06-8

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B3016350
CAS No.: 392249-06-8
M. Wt: 430.92
InChI Key: XCKXSTSHPWGIQS-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2O3S2 and its molecular weight is 430.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A series of analogues, including 3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, have been synthesized and characterized. These compounds have been subjected to antimicrobial evaluation and docking studies, showing their potential in microbial research (Spoorthy et al., 2021).

Antimicrobial Activity

  • Research has focused on evaluating the antimicrobial properties of various synthesized compounds, including those related to the structure of this compound. These studies contribute to understanding the compound's potential in combating bacterial and fungal infections (Talupur et al., 2021).

Crystal Structure Analysis

  • The crystal structure and molecular interactions of related compounds have been analyzed, contributing valuable insights into the molecular geometry and stability of such chemical structures. This analysis aids in understanding the chemical behavior and potential applications of the compound in various fields, including materials science and pharmacology (Prabhuswamy et al., 2016).

Antitumor Activity

  • Some studies have explored the antitumor activity of similar compounds, providing a foundation for understanding the potential cancer-fighting properties of this compound. This research is crucial for developing new therapeutic agents for cancer treatment (Ostapiuk et al., 2017).

Spectrum Analysis

  • The absorption and fluorescence spectra of related carboxamides, including structures similar to this compound, have been studied. This research is significant in fields such as photophysics and material sciences, where understanding the light absorption and emission properties of compounds is crucial (Patil et al., 2011).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This might include avoiding inhalation or contact with skin or eyes, and using the compound only in a well-ventilated area .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and more. Future research could explore the synthesis, properties, and potential uses of this compound .

Properties

IUPAC Name

3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S2/c1-25-14-8-7-11(9-15(14)26-2)13-10-27-20(22-13)23-19(24)18-17(21)12-5-3-4-6-16(12)28-18/h3-10H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKXSTSHPWGIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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